(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol
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Description
(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol, also known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY is a versatile compound that can be used in various applications, including bioimaging, sensing, and drug delivery. In
Scientific Research Applications
Antihyperglycaemic Activity
Benzoxazole derivatives, including the compound , have been studied for their antihyperglycaemic activity . These compounds have been tested in vivo on alloxan-induced diabetic Wistar albino rats, and most of them showed significant antihyperglycaemic activity when compared with the standard drug pioglitazone .
Antidepressant Properties
Benzoxazole nucleus-containing heterocyclic compounds, such as the one you mentioned, have been found to exhibit a wide range of biological activities, including antidepressant effects .
Antibacterial and Antifungal Activities
These compounds have also been studied for their antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial agents.
Anti-inflammatory and Antispasmodic Effects
The benzoxazole nucleus is a core structure in several biologically active compounds that exhibit anti-inflammatory and antispasmodic activities .
Antiallergic and Antiasthmatic Properties
Research has also indicated that benzoxazole derivatives can have antiallergic and antiasthmatic effects .
Antimycobacterial Agents
A series of N1-(benzo[d]oxazol-2-yl)-N4-arylidine compounds were synthesized and evaluated against drug-sensitive, multidrug-resistant, and extensive-drug-resistant Mycobacterium tuberculosis . Some of these compounds showed promising antimycobacterial activity with minimum inhibitory concentrations (MIC) in the range of 0.48–1.85 µg/mL .
properties
IUPAC Name |
(3E)-3-(1,3-benzoxazol-2-ylhydrazinylidene)-2,2-dimethylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,8-16)7-13-15-11-14-9-5-3-4-6-10(9)17-11/h3-7,16H,8H2,1-2H3,(H,14,15)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWTSVJSNJURJ-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=NNC1=NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)/C=N/NC1=NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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